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Compound of Interest

Compound Name: Citalopram alcohol

Cat. No.: B1262894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex neurochemical interactions resulting from

the combined use of citalopram, a selective serotonin reuptake inhibitor (SSRI), and ethanol, a

central nervous system depressant. This document summarizes key findings from preclinical

and clinical research, focusing on the serotonergic, dopaminergic, GABAergic, and

glutamatergic systems. It provides detailed experimental protocols for key methodologies and

presents quantitative data in structured tables to facilitate comparison and further research.

Core Neurochemical Effects: An Overview
Citalopram primarily functions by blocking the serotonin transporter (SERT), leading to an

increase in extracellular serotonin (5-HT) levels in the brain.[1][2] Ethanol exerts its effects

through a wider range of mechanisms, including the modulation of GABA-A receptors, NMDA

receptors, and the release of several neurotransmitters, including dopamine (DA) and

serotonin.[3][4] The co-administration of these substances can lead to complex and sometimes

unpredictable neurochemical and behavioral outcomes. While some studies suggest that

citalopram may reduce alcohol consumption, the overall clinical picture remains mixed.[5][6][7]

[8] A significant risk associated with this combination is the potential for serotonin syndrome, a

life-threatening condition caused by excessive serotonergic activity.

Effects on the Serotonergic System
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The primary interaction between citalopram and ethanol within the serotonergic system

revolves around their convergent effects on extracellular serotonin levels.

Quantitative Data: Extracellular Serotonin Levels

Substanc
e

Brain
Region

Method Dose

Change
in
Extracell
ular 5-HT
(% of
Baseline)

Species
Referenc
e

Citalopram

Medial

Prefrontal

Cortex

In Vivo

Microdialys

is

3 mg/kg,

s.c.

~170-

200%
Rat [2]

Citalopram

Medial

Prefrontal

Cortex

In Vivo

Microdialys

is

30 mg/kg,

s.c.

~200-

250%
Rat [2]

Citalopram
Frontal

Cortex

In Vivo

Microdialys

is

4 mg/kg
~244%

(AUC)
Mouse [1]

Citalopram
Frontal

Cortex

In Vivo

Microdialys

is

8 mg/kg
~244%

(AUC)
Mouse [1]

Ethanol

Nucleus

Accumben

s

In Vivo

Microdialys

is

0.5 g/kg,

i.p.

Significant

increase
Rat [9]

Ethanol

Nucleus

Accumben

s

In Vivo

Microdialys

is

1.0 g/kg,

i.p.

Significant

increase
Rat [9]

Ethanol

Nucleus

Accumben

s

In Vivo

Microdialys

is

2.0 g/kg,

i.p.

Significant

increase
Rat [9]
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Note: Data for the combined administration of citalopram and ethanol on extracellular serotonin

levels from a single in vivo microdialysis study was not available in the reviewed literature. The

expected effect would be a synergistic increase, but this requires empirical validation.

Signaling Pathway: Citalopram's Mechanism of Action
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Citalopram blocks serotonin reuptake.

Effects on the Dopaminergic System
Both citalopram and ethanol can modulate the dopaminergic system, which is critically involved

in reward and motivation, and thus relevant to alcohol use disorder.

Quantitative Data: Dopamine D2/3 Receptor Availability (Binding Potential, BPND)
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Condition
Brain
Region

Method
Radiotrac
er

Change
in BPND

Species
Referenc
e

Citalopram

(40 mg,

i.v.) vs.

Placebo

Striatum PET
[18F]-

fallypride

No

significant

change

Human [10]

Citalopram

(single i.v.

dose)

Striatum PET
[11C]-

raclopride

~5%

decrease
Human [10]

Citalopram

(chronic

oral)

Striatum PET
[11C]-

raclopride
Decrease Human [11]

Alcohol-

dependent

vs. Healthy

Controls

Thalamus PET
[18F]-

fallypride

Trend

towards

decrease

in AD

Human [12][13]

Note: A study directly examining the combined effect of citalopram and ethanol on dopamine

receptor binding potential using PET was not found in the reviewed literature.

Quantitative Data: VTA Dopamine Neuron Firing Rate
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Substanc
e

Neuron
Type

Method Dose
Change
in Firing
Rate

Species
Referenc
e

Ethanol

Putative

DA

Neurons

In Vivo

Electrophy

siology

i.v. infusion

Significant

increase or

decrease

Rat [14]

Ethanol

Lateral

VTA DA

Neurons

In Vivo

Electrophy

siology

i.v. infusion
133 ± 6%

of baseline
Rat [14]

Ethanol

Medial VTA

DA

Neurons

In Vivo

Electrophy

siology

i.v. infusion
115 ± 4%

of baseline
Rat [14]

Note: Data on the co-application of citalopram and ethanol on VTA dopamine neuron firing

rates were not available in the reviewed literature.

Experimental Workflow: PET Imaging of Dopamine D2/3 Receptors
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Workflow for PET imaging studies.

Effects on GABAergic and Glutamatergic Systems
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Ethanol is well-known to enhance the function of inhibitory GABA-A receptors and inhibit the

function of excitatory NMDA receptors. Citalopram's effects on these systems are less direct

but can occur as downstream consequences of altered serotonergic tone.

Quantitative Data: GABA and Glutamate Levels

Condition
Brain
Region

Method
Change
in GABA

Change
in
Glutamat
e/Glx

Species
Referenc
e

Citalopram

(acute)

Pregenual

Anterior

Cingulate

Cortex

1H-MRS

Increase

associated

with

response

No

significant

change

Human [15][16]

Citalopram

(1 week)

Frontal

Cortex
MRS

No

significant

change

No

significant

change

Human [17]

Ethanol

(chronic)

Striatum,

Hippocamp

us,

Substantia

Nigra

Post-

mortem

tissue

analysis

Increase Increase Rat [18]

Ethanol

(acute/shor

t-term)

Cerebral

Cortex,

Cerebellum

, Brain

Stem

Post-

mortem

tissue

analysis

Increase

(acute),

Decrease

(short-

term)

Increase Rat [14]

Note: Studies with quantitative data on the combined effects of citalopram and ethanol on

GABA and glutamate levels are lacking.

Signaling Pathway: Ethanol's Modulation of GABA-A and NMDA Receptors
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Ethanol

GABA-A Receptor
Potentiates

NMDA Receptor

Inhibits

Increased Neuronal
Inhibition

Decreased Neuronal
Excitation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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